molecular formula C16H15N3O4S B2360480 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034571-14-5

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2360480
CAS No.: 2034571-14-5
M. Wt: 345.37
InChI Key: ASZUEIGQNXTIEX-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiophene derivatives have been known to exhibit a wide range of biological activities, including antimicrobial properties . They have been tested against various microorganisms such as C. albicans, B. subtilis, E. coli, and S. aureus .

Mode of Action

Benzothiophene derivatives have been found to display high antibacterial activity againstS. aureus . This suggests that the compound may interact with bacterial cells, leading to their inhibition or death.

Biochemical Pathways

Benzothiophene derivatives have been known to exhibit antimicrobial and antioxidant activities . This suggests that the compound may interfere with the biochemical pathways related to microbial growth and oxidative stress.

Result of Action

Given its potential antimicrobial activity , it can be inferred that the compound may lead to the inhibition of microbial growth at the molecular and cellular levels.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-14(19-23-9)18-16(22)15(21)17-7-12(20)11-8-24-13-5-3-2-4-10(11)13/h2-6,8,12,20H,7H2,1H3,(H,17,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZUEIGQNXTIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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